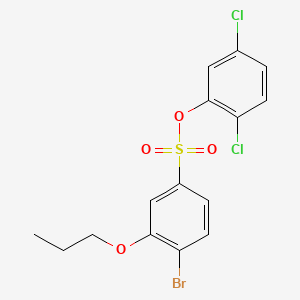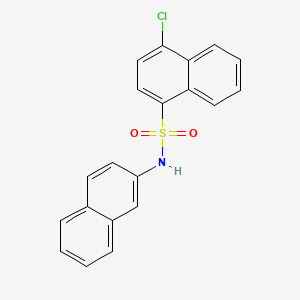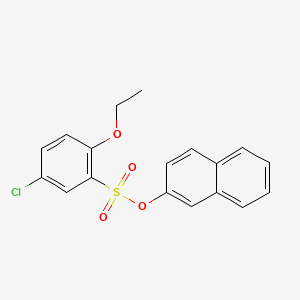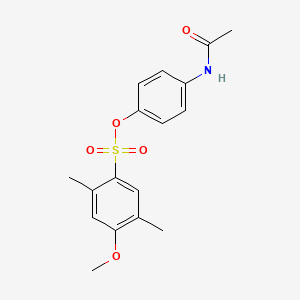
Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate, also known as NBBS, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This sulfonate is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic properties. The purpose of
Mecanismo De Acción
Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX activity, this compound reduces the production of prostaglandins and therefore reduces inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, this compound has been shown to have other biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. This compound has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate in lab experiments is its relatively low toxicity compared to other NSAIDs. Additionally, this compound has been shown to have a longer half-life than other NSAIDs, which may be beneficial in certain research applications. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate. One area of interest is the development of this compound analogs with improved solubility and potency. Additionally, this compound may have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, due to its neuroprotective effects. Further research is needed to fully understand the potential of this compound in these areas.
Métodos De Síntesis
The synthesis of Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate involves the reaction of 5-tert-butyl-2-propoxybenzoic acid with naphthalene-1-sulfonyl chloride in the presence of a base, such as triethylamine. The resulting product is purified through recrystallization to obtain this compound in a high yield.
Aplicaciones Científicas De Investigación
Naphthalen-1-yl 5-tert-butyl-2-propoxybenzene-1-sulfonate has been used in various scientific research applications, including the study of inflammation and pain. It has been shown to inhibit the production of prostaglandins, which are known to play a role in inflammation and pain. Additionally, this compound has been used in the study of cancer, as it has been shown to have anti-proliferative effects on cancer cells.
Propiedades
IUPAC Name |
naphthalen-1-yl 5-tert-butyl-2-propoxybenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O4S/c1-5-15-26-21-14-13-18(23(2,3)4)16-22(21)28(24,25)27-20-12-8-10-17-9-6-7-11-19(17)20/h6-14,16H,5,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXCNGDADHVMTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)







